molecular formula C13H10ClFO2 B6379987 5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol CAS No. 1261891-05-7

5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol

Cat. No.: B6379987
CAS No.: 1261891-05-7
M. Wt: 252.67 g/mol
InChI Key: PGNQRLGHMCTIPC-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methoxy group and a hydroxyl group

Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-3-2-8(6-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNQRLGHMCTIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685618
Record name 3'-Chloro-5'-fluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-05-7
Record name 3'-Chloro-5'-fluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-fluoroaniline and 2-methoxyphenol as the primary starting materials.

    Diazotization: The 3-chloro-5-fluoroaniline undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methoxyphenol in the presence of a copper catalyst to form the desired product.

Industrial Production Methods

Industrial production of 5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro substituents are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is used in biological assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylmethanol
  • 3-Chloro-5-fluorophenylacetic acid

Uniqueness

5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

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